molecular formula C6H6N2O3S B1296359 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid CAS No. 397308-78-0

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid

Cat. No.: B1296359
CAS No.: 397308-78-0
M. Wt: 186.19 g/mol
InChI Key: MOAJQWKFKCJUKP-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3S. It is a pyrimidine derivative characterized by the presence of a hydroxy group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid typically involves the annulation of amidines with saturated ketones under copper catalysis. One reported method uses 4-Hydroxy-TEMPO-mediated [3 + 3] annulation . The reaction conditions often include the use of a copper catalyst and specific reaction temperatures to ensure the formation of the desired pyrimidine derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.

Scientific Research Applications

4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and nucleic acids. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The methylthio group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid is unique due to the specific combination of functional groups that confer distinct chemical properties. The presence of both hydroxy and carboxylic acid groups allows for versatile chemical reactivity, while the methylthio group adds a sulfur-containing moiety that can influence the compound’s biological activity.

Properties

IUPAC Name

2-methylsulfanyl-6-oxo-1H-pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3S/c1-12-6-7-2-3(5(10)11)4(9)8-6/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOAJQWKFKCJUKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304363
Record name 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397308-78-0
Record name 2-(Methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of ethyl 3,4-dihydro-2-methylthio-4-oxopyrimidine-5-carboxylate (C. W. Todd, J. H. Fletcher and D. S. Tarbell, J. Am. Chem. Soc. (1943), 65, 350-4) (1.95 g) in dioxan (15 ml) was treated with aqueous NaOH (0.73 g in 15 ml) and heated at 85° C. overnight. After cooling, the solution was acidified with 2N HCl to pH3 and the white solid filtered off and dried under vacuum to give title compound (1.03 g). MS (−ve ion chemical ionisation) m/z 185 ([M−H]−, 70%), 141 (100%).
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